N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine
Description
N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine is a synthetic small molecule characterized by a unique hybrid architecture combining a 6-azaspiro[2.5]octane core, a (Z)-configured fluorophenylpropenyl chain, and a 1-methylimidazol-2-ylmethyl substituent. The stereochemistry (Z-configuration) of the propenyl group may influence binding specificity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(Z)-3-(4-fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4/c1-25-14-12-24-20(25)16-26(19-15-21(19)8-10-23-11-9-21)13-2-3-17-4-6-18(22)7-5-17/h2-7,12,14,19,23H,8-11,13,15-16H2,1H3/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGRWNOWDPBUOA-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(CC=CC2=CC=C(C=C2)F)C3CC34CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN(C/C=C\C2=CC=C(C=C2)F)C3CC34CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050078-95-8 | |
| Record name | N-[3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a spirocyclic moiety, which is often associated with diverse pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.36 g/mol. The presence of a fluorophenyl group and an imidazolyl methyl group enhances its pharmacological profile, making it an interesting candidate for drug development.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.36 g/mol |
| Spirocyclic Core | 6-Azaspiro[2.5]octane |
| Functional Groups | Fluorophenyl, Imidazolyl |
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing multiple pathways involved in cell signaling and metabolic processes. The structural components of the compound are hypothesized to facilitate interactions with receptors or enzymes critical to therapeutic effects.
Pharmacological Studies
Research has indicated that compounds similar to N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amines exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of spirocyclic compounds can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : The imidazole moiety is known for its antimicrobial effects, suggesting potential applications in treating infections.
- Neuroprotective Effects : Compounds with similar structures have been studied for their ability to protect neuronal cells from damage.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related compounds, researchers found that spirocyclic derivatives demonstrated cytotoxic effects against human breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of imidazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective bactericidal properties.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Spirocyclic derivatives | Induction of apoptosis in MCF7 cells |
| Antimicrobial | Imidazole derivatives | Inhibition of Staphylococcus aureus |
| Neuroprotective | Similar spirocyclic compounds | Protection against oxidative stress |
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A (Similar structure) | Contains imidazole | Anticancer and antimicrobial effects |
| Compound B (Related spirocyclic derivative) | Spirocyclic core | Neuroprotective properties |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
The compound shares structural motifs with other spirocyclic amines and fluorophenyl-containing molecules. Below is a comparative analysis based on available literature and commercial building block catalogs:
Functional Insights:
Spirocyclic Rigidity : The 6-azaspiro[2.5]octane core in the target compound enhances metabolic stability compared to flexible benzodiazepine derivatives (e.g., Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylate), which are prone to enzymatic degradation .
Fluorophenyl Group: The 4-fluorophenyl moiety is a common pharmacophore in CNS-targeting drugs (e.g., fluoxetine).
Imidazole Role: The 1-methylimidazol-2-ylmethyl group may act as a hydrogen-bond acceptor, similar to histidine residues in enzyme active sites. This contrasts with non-heterocyclic analogues lacking such interactions.
Pharmacological and Physicochemical Data
However, inferences can be drawn from structurally related molecules:
Notes:
- The undefined stereochemistry in the C1-amine analogue limits direct efficacy comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
